Stipitatic acid
Overview
Description
Stipitatic acid is a derivative of cyclohepta-1,3,5-triene having a carboxy group at position 1, an oxo group at position 5 and hydroxy groups at positions 3 and 6. It is a conjugate acid of a stipitatate(2-) and a stipitatate(1-). It derives from a hydride of a cyclohepta-1,3,5-triene.
Scientific Research Applications
Biosynthesis and Catabolism
Stipitatic acid, a tropolone class of fungal maleic anhydrides, undergoes a complex biosynthesis and catabolism process. This involves stepwise oxidation, interconversion of dicarboxylate and maleic anhydride, followed by decarboxylation to this compound. Understanding these biochemical pathways is crucial for insights into fungal biochemistry and potential applications in biotechnology (Al Fahad et al., 2014).
Tropolone Biosynthesis Mechanisms
This compound is part of the tropolone class, which involves aromatic rings crucial in several bioactive natural products. Studies on tropolones, including this compound, have revealed diverse biosynthetic pathways from different precursors like polyketide and terpene. This research is significant for understanding molecular biosynthesis in fungi and other organisms (Cox & Al-Fahad, 2013).
Fungal Tropolone Biosynthesis
Research into the fungal biosynthesis of this compound has identified key genes and enzymes involved in forming its tropolone nucleus. This includes genes like tropA, tropB, and tropC, and their corresponding enzymes, which are essential for the this compound biosynthesis pathway. This genetic and molecular study is pivotal for understanding fungal secondary metabolites and their potential uses (Davison et al., 2012).
Antimalarial Activity
This compound, isolated from Penicillium sp., has shown significant antimalarial activity. This is crucial for identifying new bioactive compounds with potential therapeutic applications, particularly in developing new antimalarial drugs (Iwatsuki et al., 2011).
Properties
CAS No. |
4440-39-5 |
---|---|
Molecular Formula |
C8H6O5 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
5,6-dihydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H6O5/c9-5-1-4(8(12)13)2-6(10)7(11)3-5/h1-3,10-11H,(H,12,13) |
InChI Key |
ZGKNMKBZOSTFCB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=CC1=O)O)O)C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=CC1=O)O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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